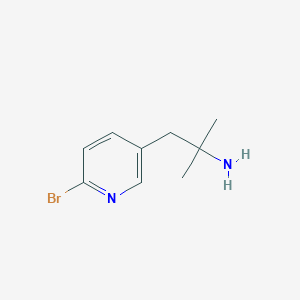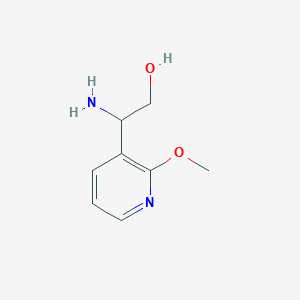
2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 2-methoxypyridine with ethylene oxide in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-100°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol
- 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol
- 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol
Uniqueness
2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-2-(2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-6(7(9)5-11)3-2-4-10-8/h2-4,7,11H,5,9H2,1H3 |
InChI Key |
WCZDLXYDSXKCTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
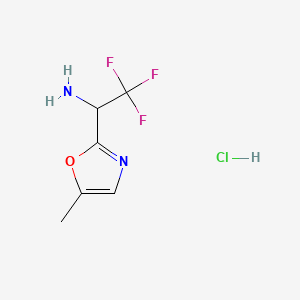
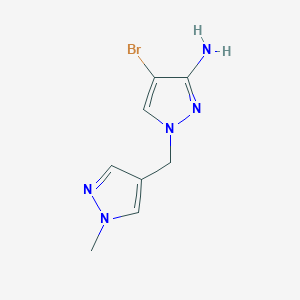

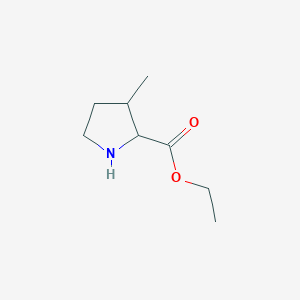
![4-Sulfocalix[4]arene, Hydrate](/img/structure/B13544781.png)
